molecular formula C7H7Cl2N3 B13698102 1-(2,4-Dichlorophenyl)guanidine

1-(2,4-Dichlorophenyl)guanidine

Cat. No.: B13698102
M. Wt: 204.05 g/mol
InChI Key: NGUICWDNFNGIOW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)guanidine is a chemical compound that belongs to the guanidine family It is characterized by the presence of a guanidine group attached to a 2,4-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with cyanamide under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 2,4-Dichloroaniline is dissolved in an appropriate solvent, such as ethanol.

    Step 2: Cyanamide is added to the solution, and the mixture is heated to reflux.

    Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenylguanidines with various functional groups.

Scientific Research Applications

1-(2,4-Dichlorophenyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an additive in polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

  • 1-(2,5-Dichlorophenyl)guanidine
  • 1-(2,6-Dichlorophenyl)guanidine
  • 1,3-Diphenylguanidine

Comparison: 1-(2,4-Dichlorophenyl)guanidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Biological Activity

1-(2,4-Dichlorophenyl)guanidine (DCPG) is a compound of interest due to its potential biological activities. This article explores its effects on cell viability, cytotoxicity, and interactions with various biological systems, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : Not specified in the sources.
  • Molecular Formula : C7H7Cl2N5

Biological Activity Overview

DCPG has been evaluated for its cytotoxic effects and interactions with biological systems. The following sections detail its impact on cell viability and other biological activities.

Cytotoxicity Studies

A study conducted by Marques dos Santos et al. assessed the cytotoxic effects of DCPG and its derivatives on lung carcinoma epithelial cells (A549). The results indicated varying degrees of cytotoxicity among different compounds:

CompoundIC50 (μM)Relative Toxicity
DCPG40Moderate
CC1115High
CC1560Low
  • Findings : DCPG exhibited moderate toxicity compared to its chlorinated derivatives, with CC11 being the most toxic and CC15 the least toxic. The study utilized both alamarBlue assays and real-time cell analysis (RTCA) to confirm these findings .

The cytotoxic effects observed were linked to mitochondrial dysfunction. The Seahorse XF96 analyzer results indicated that DCPG and its derivatives adversely affected cell bioenergetics, particularly in mitochondrial respiration and ATP production. This suggests potential irreversible damage to mitochondrial structures under prolonged exposure .

Case Studies

  • Environmental Toxicology : In a study evaluating the chlorinated products of DCPG, it was found that lower chlorination doses favored the formation of dihalogenated products, which were more toxic than DCPG itself. This highlights the environmental implications of DCPG's degradation products in water treatment systems .
  • Anti-inflammatory Activity : In another context, guanidine derivatives have been studied for their anti-inflammatory properties. For instance, certain structural analogs showed significant inhibition of IL-6 production in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUICWDNFNGIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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